molecular formula C19H26BNO4 B110784 N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester CAS No. 286961-15-7

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Cat. No.: B110784
CAS No.: 286961-15-7
M. Wt: 343.2 g/mol
InChI Key: QDSFHRPYZPQWEJ-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a boronic ester derivative featuring a 5,6-dihydropyridine core, a benzyl carboxylate protecting group, and a pinacol boronate moiety. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Commercial suppliers (e.g., Herben (Shanghai) Biological Technology Co., Ltd.) note its storage requirements at -20°C to ensure stability, with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFHRPYZPQWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461435
Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
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Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286961-15-7
Record name Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate
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Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
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Record name 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Reductive Amination Approaches

In modified protocols, reductive amination of 4-boronic acid-substituted pyridones with benzyl amines has been explored. Using sodium cyanoborohydride in methanol-acetic acid buffer (pH 4–5), this method avoids harsh reducing conditions but requires pre-functionalized boronic acid precursors.

Microwave-Assisted Borylation

Recent advancements employ microwave irradiation to accelerate the borylation step. A mixture of the triflate intermediate, B₂Pin₂, and Pd(OAc)₂ in dimethylacetamide (DMA) achieves full conversion within 30 minutes at 120°C, though scalability remains a challenge.

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety dictate reagent choices. The use of tetrakis(triphenylphosphine)palladium(0) instead of air-sensitive Pd(dppf)Cl₂ reduces premixing steps, while substituting 1,4-dioxane with toluene-ethanol mixtures lowers toxicity risks. Typical industrial yields range from 85–90%, with purity >98% achieved via crystallization from hexane-ethyl acetate.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Pd(dppf)Cl₂ Catalyzed9399High$$$$
Reductive Amination7895Moderate$$
Microwave Borylation9197Low$$$$$

The Pd(dppf)Cl₂ method remains the gold standard for balance between yield and scalability, whereas microwave approaches suit small-scale, high-throughput applications.

Challenges and Optimization

Boronic Ester Stability

The boronic ester moiety is prone to hydrolysis under acidic or aqueous conditions. Strict anhydrous protocols, including molecular sieve use and inert atmosphere, are critical during workup.

Byproduct Formation

Competing protodeboronation generates des-borylated tetrahydropyridine, which can be minimized by maintaining reaction pH >7 and avoiding protic solvents post-borylation .

Chemical Reactions Analysis

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including :

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The Cbz protecting group can be removed through hydrogenation or other reduction methods.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its role as a boronic acid derivative in various chemical reactions . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The Cbz protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis .

Comparison with Similar Compounds

Key Observations:

Protecting Groups: The benzyl carboxylate in the target compound contrasts with the tert-butyl group in analogues. Benzyl groups are labile under hydrogenolysis, enabling selective deprotection, whereas tert-butyl esters offer stability under acidic conditions .

Core Structure : The dihydropyridine ring enhances conjugation and reactivity in cross-coupling reactions compared to saturated tetrahydropyridine derivatives .

Substituent Effects: Morpholine-containing analogues (e.g., ) exhibit altered solubility and electronic properties, broadening their utility in non-pharmaceutical applications .

Suzuki-Miyaura Cross-Coupling

Both the target compound and its tert-butyl analogue are widely employed in palladium-catalyzed Suzuki reactions. For example:

  • The tert-butyl variant was coupled with 5-chloropyrazolo[1,5-a]pyrimidine to yield biaryl intermediates for kinase inhibitors (85% yield, 150°C microwave conditions) .

Target Compound:

  • Used in medicinal chemistry for N-heterocycle functionalization , enabling access to bioactive molecules .
  • Storage at -20°C underscores its sensitivity to hydrolysis, a common trait among boronic esters .

tert-Butyl Analogue:

  • Critical in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors (e.g., compound 18a in ) and neurotensin receptor agonists (68% yield in coupling with 2-nitrophenyl bromide) .
  • Demonstrated superior thermal stability in microwave-assisted reactions (150°C) .

Morpholine Derivative:

  • Applied in peroxynitrite sensing due to its electron-rich aromatic system, highlighting niche applications beyond drug discovery .

Q & A

Q. What are the primary synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with aryl/vinyl halides or triflates. A typical protocol involves:

  • Reacting a brominated dihydropyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄).
  • Using sodium carbonate as a base in a degassed 1,4-dioxane/water solvent system to facilitate transmetalation .
  • Purification via column chromatography or recrystallization. The boronate ester enhances stability against hydrolysis while enabling regioselective coupling.

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 3.0–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). ¹¹B NMR confirms boronate ester presence (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~387.2 Da).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .

Q. How is this compound utilized in cross-coupling reactions to synthesize complex heterocycles?

The boronate group participates in Pd-catalyzed couplings to form C–C bonds. Example workflow:

  • React with aryl halides (e.g., 3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cycloheptapyridine) under Suzuki conditions.
  • Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and temperature (80–100°C) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect yield, and how can they be mitigated?

Protodeboronation is common under acidic or high-temperature conditions. Mitigation strategies:

  • Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • Add phase-transfer catalysts (e.g., TBAB) to enhance boronate solubility in biphasic systems .
  • Monitor reaction progress via LC-MS to identify side products early.

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

Density Functional Theory (DFT) models assess:

  • Boronate electrophilicity in transmetalation steps.
  • Steric effects from the tetramethyl dioxaborolane ring on Pd coordination . Software (e.g., Gaussian, ORCA) calculates transition-state energies to optimize ligand-substrate compatibility.

Q. How does the dihydropyridine ring’s conformation influence stability under varying pH and temperature?

  • pH Stability : The ring undergoes partial oxidation to pyridine at pH < 3 or > 10. Buffered conditions (pH 6–8) in aqueous/organic mixtures minimize degradation .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C. Storage at –20°C under argon is recommended.

Data Contradictions and Troubleshooting

Q. Discrepancies in reported coupling efficiencies: How to resolve them?

  • Case Study : Conflicting yields (40% vs. 75%) in coupling with bromothiophene derivatives.
  • Root Cause : Variability in Pd catalyst activity (e.g., residual oxygen deactivating Pd(0)).
  • Solution : Pre-purify catalysts via recrystallization and use rigorous degassing .

Methodological Tables

Q. Table 1. Key Characterization Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), 3.6 (m, 4H, CH₂)
HRMS (ESI+)[M+H]⁺: 387.1982 (calc.), 387.1980 (obs.)
X-ray (SHELX)B–O bond: 1.36 Å, dihedral angle: 12.5°

Q. Table 2. Optimized Suzuki Coupling Conditions

ParameterOptimal ValueImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)+25% vs. PdCl₂
BaseNa₂CO₃+15% vs. K₂CO₃
Solvent1,4-Dioxane/H₂O (4:1)+30% vs. THF
Temperature80°CBalances rate/stability

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